Cas no 405-06-1 (3-Fluoro-4-methylanisole)

3-フルオロ-4-メチルアニソールは、フッ素原子とメチル基がメトキシベンゼン骨格に選択的に導入された芳香族化合物です。分子式C8H9FOで示され、沸点210~212℃、密度1.12 g/cm³程度の物性値を有します。フッ素原子の強い電子吸引性とメチル基の立体効果を併せ持つため、医農薬中間体として有用な構造特性を示します。特にパラ位のメトキシ基が求核置換反応の活性サイトとなり、フッ素原子の存在によりさらに反応性が制御可能です。有機合成において高収率で精製可能なため、フッ素含有精密化学品の製造プロセスにおいて重要なビルディングブロックとして機能します。

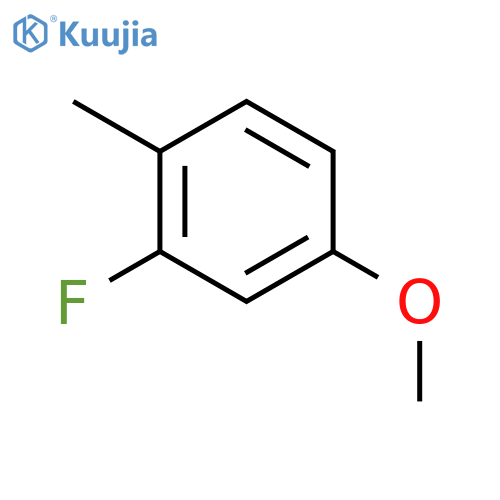

3-Fluoro-4-methylanisole structure

商品名:3-Fluoro-4-methylanisole

3-Fluoro-4-methylanisole 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-4-methoxy-1-methylbenzene

- 3-Fluoro-4-methylanisole

- C8H9FO

- 2-Fluoro-4-methoxytoluene

- Benzene, 2-fluoro-4-methoxy-1-methyl-

- 2-Fluoro-4-Methoxytoluene, 2-Fluoro-4-Methoxy-1-Methylbenzene, 3-Fluoro-4-Methylphenyl Methyl Ether

- PubChem2621

- 3-fluoro-4-methyl anisole

- WQOHEWKWIJOAHQ-UHFFFAOYSA-N

- STL556802

- SBB086170

- BBL102993

- AS04148

- VZ26819

- Benzene,2-fluoro-4-methoxy-1-methyl-

- AS

- AKOS006228808

- 2-Fluoro-4-methoxytoluene;1-Fluoro-3-methoxy-6-methylbenzene

- A19869

- PS-9033

- DS-0568

- DTXSID60379103

- AM61964

- CS-0153549

- MFCD00143163

- SY106780

- EN300-155159

- AC-3801

- FT-0632101

- SCHEMBL171839

- 405-06-1

- DITHIENO[2,3-B:3,2-D]THIOPHENE

- 1-Fluoro-3-methoxy-6-methylbenzene2-Fluoro-4-methoxytoluene

- DB-049605

-

- MDL: MFCD00143163

- インチ: 1S/C8H9FO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3

- InChIKey: WQOHEWKWIJOAHQ-UHFFFAOYSA-N

- ほほえんだ: FC1C([H])=C(C([H])=C([H])C=1C([H])([H])[H])OC([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 140.06400

- どういたいしつりょう: 140.064

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 105

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 9.2

じっけんとくせい

- 密度みつど: 1.123

- ふってん: 63.5-64°C

- フラッシュポイント: 90.6 °C

- 屈折率: 1.4909

- PSA: 9.23000

- LogP: 2.14270

3-Fluoro-4-methylanisole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-155159-0.25g |

2-fluoro-4-methoxy-1-methylbenzene |

405-06-1 | 0.25g |

$30.0 | 2023-06-05 | ||

| Enamine | EN300-155159-1.0g |

2-fluoro-4-methoxy-1-methylbenzene |

405-06-1 | 1g |

$61.0 | 2023-06-05 | ||

| Enamine | EN300-155159-10.0g |

2-fluoro-4-methoxy-1-methylbenzene |

405-06-1 | 10g |

$136.0 | 2023-06-05 | ||

| TRC | F597018-100mg |

3-Fluoro-4-methylanisole |

405-06-1 | 100mg |

$64.00 | 2023-05-18 | ||

| Enamine | EN300-155159-5.0g |

2-fluoro-4-methoxy-1-methylbenzene |

405-06-1 | 5g |

$94.0 | 2023-06-05 | ||

| Alichem | A015000422-1g |

3-Fluoro-4-methylanisole |

405-06-1 | 97% | 1g |

$1685.00 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F193262-1g |

3-Fluoro-4-methylanisole |

405-06-1 | 97% | 1g |

¥146.90 | 2023-09-02 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H32472-1g |

3-Fluoro-4-methylanisole, 97% |

405-06-1 | 97% | 1g |

¥1469.00 | 2023-05-17 | |

| Apollo Scientific | PC8219-25g |

3-Fluoro-4-methylanisole |

405-06-1 | 99% | 25g |

£81.00 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NW446-200mg |

3-Fluoro-4-methylanisole |

405-06-1 | 97% | 200mg |

85CNY | 2021-05-08 |

3-Fluoro-4-methylanisole 関連文献

-

1. First application of ionic liquids in electrophilic fluorination of arenes; Selectfluor? (F-TEDA-BF4) for “green” fluorinationKenneth K. Laali,Gennady I. Borodkin J. Chem. Soc. Perkin Trans. 2 2002 953

405-06-1 (3-Fluoro-4-methylanisole) 関連製品

- 2338-54-7(4-Fluoro-3-methylanisole)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:405-06-1)3-Fluoro-4-methylanisole

清らかである:99%

はかる:25g

価格 ($):182.0